molecular formula C15H13F2N3O2S2 B2584999 2,6-difluoro-N-(2-(3-(thiophen-3-yl)-1H-pyrazol-1-yl)ethyl)benzenesulfonamide CAS No. 2034453-10-4

2,6-difluoro-N-(2-(3-(thiophen-3-yl)-1H-pyrazol-1-yl)ethyl)benzenesulfonamide

Cat. No.: B2584999
CAS No.: 2034453-10-4
M. Wt: 369.4
InChI Key: LYSXVLXJPXLSFS-UHFFFAOYSA-N
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Description

2,6-difluoro-N-(2-(3-(thiophen-3-yl)-1H-pyrazol-1-yl)ethyl)benzenesulfonamide is a synthetic organic compound that belongs to the class of sulfonamides. This compound is characterized by the presence of a benzenesulfonamide core substituted with difluoro groups at the 2 and 6 positions, and a side chain containing a thiophene ring and a pyrazole moiety. It is of interest in various fields of scientific research due to its unique chemical structure and potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,6-difluoro-N-(2-(3-(thiophen-3-yl)-1H-pyrazol-1-yl)ethyl)benzenesulfonamide typically involves multiple steps:

    Formation of the Pyrazole Ring: The pyrazole ring can be synthesized via the reaction of hydrazine with a suitable 1,3-diketone or β-keto ester under acidic or basic conditions.

    Thiophene Substitution: The thiophene ring is introduced through a coupling reaction, such as a Suzuki or Stille coupling, using a thiophene boronic acid or stannane derivative.

    Sulfonamide Formation: The benzenesulfonamide core is synthesized by reacting 2,6-difluorobenzenesulfonyl chloride with an amine precursor.

    Final Coupling: The final step involves coupling the pyrazole-thiophene moiety with the benzenesulfonamide core under appropriate conditions, such as using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of automated synthesis and purification systems would also be integral to the industrial process.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The thiophene ring can undergo oxidation reactions to form sulfoxides or sulfones.

    Reduction: The nitro groups, if present, can be reduced to amines.

    Substitution: The difluoro groups on the benzene ring can be substituted with nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Reagents like m-chloroperbenzoic acid (m-CPBA) or hydrogen peroxide can be used for oxidation.

    Reduction: Catalytic hydrogenation or reagents like tin(II) chloride can be used for reduction.

    Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions, often in the presence of a base like potassium carbonate.

Major Products

    Oxidation: Sulfoxides or sulfones of the thiophene ring.

    Reduction: Amines from nitro groups.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

In chemistry, 2,6-difluoro-N-(2-(3-(thiophen-3-yl)-1H-pyrazol-1-yl)ethyl)benzenesulfonamide is used as a building block for the synthesis of more complex molecules

Biology and Medicine

In biological and medical research, this compound is investigated for its potential as a therapeutic agent. Its sulfonamide moiety is known for antibacterial properties, and the presence of the pyrazole and thiophene rings may contribute to additional biological activities, such as anti-inflammatory or anticancer effects.

Industry

In the industrial sector, this compound could be used in the development of new pharmaceuticals, agrochemicals, or specialty chemicals. Its unique structure may offer advantages in terms of efficacy, selectivity, or stability compared to existing compounds.

Mechanism of Action

The mechanism of action of 2,6-difluoro-N-(2-(3-(thiophen-3-yl)-1H-pyrazol-1-yl)ethyl)benzenesulfonamide is not fully understood but is believed to involve interactions with specific molecular targets, such as enzymes or receptors. The sulfonamide group may inhibit enzyme activity by mimicking the natural substrate, while the pyrazole and thiophene rings may enhance binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

    2,6-difluorobenzenesulfonamide: Lacks the pyrazole and thiophene rings, resulting in different biological activities.

    N-(2-(3-(thiophen-3-yl)-1H-pyrazol-1-yl)ethyl)benzenesulfonamide: Similar structure but without the difluoro substitutions, which may affect its reactivity and biological properties.

Uniqueness

The unique combination of the difluoro groups, pyrazole, and thiophene rings in 2,6-difluoro-N-(2-(3-(thiophen-3-yl)-1H-pyrazol-1-yl)ethyl)benzenesulfonamide provides distinct chemical and biological properties that are not observed in similar compounds. This makes it a valuable compound for further research and development in various scientific fields.

Properties

IUPAC Name

2,6-difluoro-N-[2-(3-thiophen-3-ylpyrazol-1-yl)ethyl]benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13F2N3O2S2/c16-12-2-1-3-13(17)15(12)24(21,22)18-6-8-20-7-4-14(19-20)11-5-9-23-10-11/h1-5,7,9-10,18H,6,8H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LYSXVLXJPXLSFS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1)F)S(=O)(=O)NCCN2C=CC(=N2)C3=CSC=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13F2N3O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

369.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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